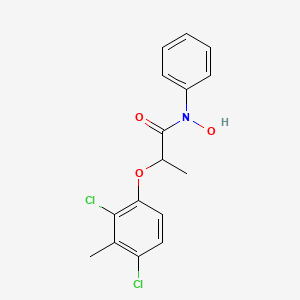
2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichloro and methylphenoxy groups, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide typically involves the reaction of 2,4-dichloro-3-methylphenol with appropriate reagents to introduce the phenoxy group. This is followed by the formation of the N-hydroxy-N-phenylpropanamide moiety through a series of chemical reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Clomeprop: Another compound with similar structural features, used in various chemical applications.
2-[(4-{[4-(2,4-Dichloro-3-methylphenoxy)-1-piperidinyl]methyl}-1-piperidinyl)carbonyl]benzoic acid: Shares structural similarities and is used in related chemical research.
®-2-(2,4-Dichloro-3-methylphenoxy)propanoic acid: A structurally related compound with distinct chemical properties.
Uniqueness
2-(2,4-Dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
84496-65-1 |
|---|---|
Fórmula molecular |
C16H15Cl2NO3 |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
2-(2,4-dichloro-3-methylphenoxy)-N-hydroxy-N-phenylpropanamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-13(17)8-9-14(15(10)18)22-11(2)16(20)19(21)12-6-4-3-5-7-12/h3-9,11,21H,1-2H3 |
Clave InChI |
QNKFYSKLVRWPAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Cl)OC(C)C(=O)N(C2=CC=CC=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


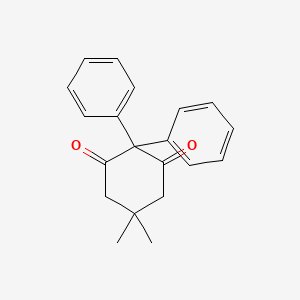
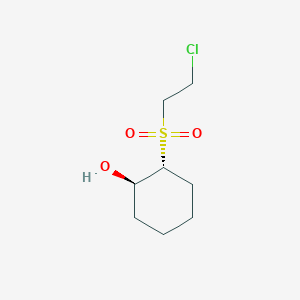
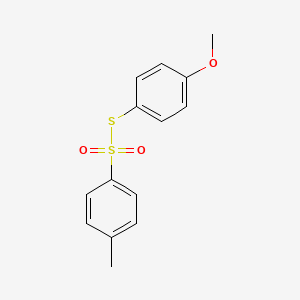
![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
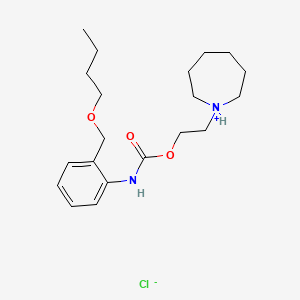
diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
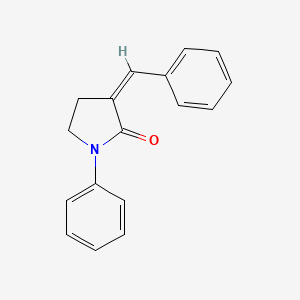
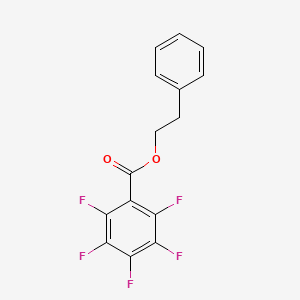
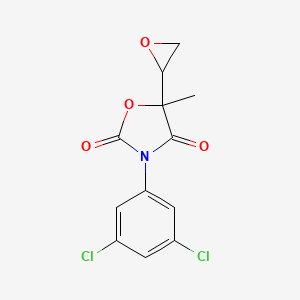
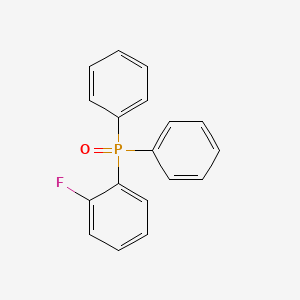
![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)
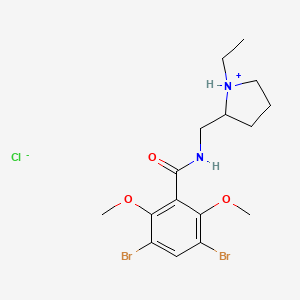
![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
